8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound featuring a benzoxazinone core substituted with a trifluoromethoxy (-OCF₃) group at the 8-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications .
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-6-3-1-2-5-4-15-8(14)13-7(5)6/h1-3H,4H2,(H,13,14) |
InChI Key |
YXWFYCNJHKYDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)OC(F)(F)F)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a reagent, which can be prepared on a large scale and is stable in pure form or as a stock solution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the trifluoromethoxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazine ring undergoes nucleophilic attack under acidic or basic conditions. In related compounds (e.g., 4H-benzo[d] oxazines), hydrolysis of the oxazine ring produces substituted benzamides or aminophenols . For 8-(trifluoromethoxy)-substituted derivatives:
-
Acidic Hydrolysis : The oxazine ring opens to form a secondary amine and a carboxylic acid derivative. The trifluoromethoxy group stabilizes the intermediate through electron withdrawal, slowing hydrolysis compared to non-fluorinated analogues .
-
Basic Conditions : Ring cleavage yields a phenoxide intermediate, with the trifluoromethoxy group enhancing resistance to further degradation.
Substitution Reactions
The oxazine ring’s carbonyl group and C-2 position are reactive sites:
-
Nucleophilic Substitution : At C-2, the carbonyl oxygen acts as a leaving group. For example, reaction with Grignard reagents replaces the oxygen with alkyl/aryl groups .
-
Electrophilic Aromatic Substitution : The benzene ring’s reactivity is reduced due to the trifluoromethoxy group’s electron-withdrawing effect. Substitution occurs preferentially at the para position relative to the oxazine ring, albeit slowly.
Cycloaddition and Cross-Coupling
The oxazine scaffold participates in cycloaddition reactions:
-
Gold-Catalyzed Cycloisomerization : Similar benzo[d] oxazines undergo cyclization via gold(I) catalysts to form polycyclic structures . The trifluoromethoxy group may sterically hinder such reactions, requiring optimized conditions .
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling at the benzene ring is feasible but limited by the trifluoromethoxy group’s electronic effects .
Stability and Degradation
Stability studies in biological and synthetic environments reveal:
Functionalization at the Trifluoromethoxy Group
The -OCF₃ group is generally inert but participates in:
-
Radical Reactions : Under UV light, the C–O bond cleaves to generate trifluoromethyl radicals, enabling C–H functionalization .
-
Fluorine Exchange : Rare under standard conditions but possible with strong fluorinating agents (e.g., SF₄) .
Comparative Reactivity with Analogues
Key differences between 8-(trifluoromethoxy)- and other substituted benzo[d] oxazines:
Scientific Research Applications
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the design of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism by which 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzoxazinone scaffold is highly versatile, with substitutions at positions 4, 6, 7, and 8 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations:
- Halogenation: Bromo or chloro substituents (e.g., Efavirenz’s 6-Cl) enhance stability and receptor binding affinity but may introduce toxicity risks . Aryl Modifications: Derivatives with thiophene or methoxyphenyl groups (e.g., 4b, 5b in –5) exhibit varied melting points (95–196°C), influenced by π-π stacking and hydrogen bonding .
Physicochemical Properties
- Melting Points :
- Substituents at the 6-position (e.g., allyl, aryl) generally increase melting points due to enhanced molecular rigidity. For example:
- 4-Allyl-6-(3,4-dimethoxyphenyl) derivative: 160–165°C .
6-(3-Butyl-2-(4-methoxyphenyl)) derivative: 192–193°C .
- The trifluoromethoxy group’s steric bulk may lower melting points compared to planar aryl groups.
Spectral Data :
- ¹H NMR : Protons adjacent to EWGs (e.g., -OCF₃) show downfield shifts. For instance, Efavirenz’s aromatic protons resonate at δ 7.5–8.2 ppm , while methyl-substituted analogs (e.g., 8-CH₃) exhibit upfield shifts (δ 6.7–7.2 ppm) .
- FTIR : Stretching vibrations for C=O (1685–1710 cm⁻¹) and C-O (1250–1280 cm⁻¹) are consistent across analogs .
Biological Activity
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound belongs to the family of benzo[d][1,3]oxazines, which have garnered attention for their potential therapeutic applications, particularly in oncology and pharmacology.
Chemical Structure and Properties
The structural formula of 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one can be represented as follows:
Key Features:
- Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability.
- Benzo[d][1,3]oxazine Core: Provides a fused ring system that contributes to the compound's unique reactivity.
Biological Activity
Research indicates that 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one exhibits various biological activities, particularly in cancer treatment. Studies have focused on its effects on different cancer cell lines, showcasing its potential as a therapeutic agent.
In Vitro Studies
A study investigated the effects of related compounds on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results highlighted the following:
| Cell Line | IC50 (µM) Range |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| HCC1954 | 0.51 - 157.2 |
| SKBR-3 | 0.09 - 93.08 |
These findings suggest that compounds similar to 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one can significantly inhibit cell proliferation through mechanisms potentially involving reactive oxygen species (ROS) generation .
The mechanism by which this compound exerts its biological effects includes interaction with specific molecular targets within cancer cells. The trifluoromethoxy group enhances binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction is critical for inducing apoptosis or inhibiting proliferation in cancer cells.
Case Studies and Research Findings
Recent research has explored the structure-activity relationship (SAR) of various benzoxazine derivatives. Key findings include:
- Differential Effects: Variants of benzoxazines showed varying degrees of inhibition across different cell lines, indicating that structural modifications can lead to enhanced or reduced biological activity .
- Potential Drug Candidates: Compounds exhibiting potent effects in vitro are being considered for further development as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one | Methyl group substitution | Different biological activity profiles |
| 4-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one | Trifluoromethyl instead of trifluoromethoxy | Varies in reactivity due to different substituents |
| 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one | Fluoro substitution at position 7 | Potentially enhanced solubility in biological systems |
Q & A
Q. What are the optimal synthetic routes for 8-(trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves fluorinated phenol precursors reacting with carbonylating agents under controlled conditions. Key steps include:
- Reagent selection : Use of trifluoromethoxy-substituted phenols and chloroacetyl chloride for cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperature control (80–100°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity .
Q. Table 1: Synthetic Conditions for Fluorinated Benzoxazinones
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Trifluoromethoxy phenol | DMF | 90 | 78 | 92 | |
| 6-Fluoro phenol derivative | THF | 80 | 85 | 89 |
Q. Which spectroscopic techniques are most effective for characterizing 8-(trifluoromethoxy)-benzoxazinone derivatives?
Methodological Answer:
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25–40°C for 72 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., MTT assays for cytotoxicity) .
- Target engagement studies : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., tubulin) .
- Meta-analysis : Compare IC50 values across cell lines (e.g., A2780 vs. MCF-7) to identify cell-type-specific effects .
Q. Table 2: Biological Activity Comparison
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A2780 (Ovarian) | 5.6 | Tubulin inhibition | |
| MCF-7 (Breast) | 7.2 | G2/M cell cycle arrest |
Q. How does the trifluoromethoxy group influence structure-activity relationships (SAR) in benzoxazinones?
Methodological Answer:
- Lipophilicity enhancement : The -OCF3 group increases logP values by ~0.5 units, improving membrane permeability .
- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, confirmed via liver microsome assays .
- Electron-withdrawing effects : Modulate aromatic ring electrophilicity, affecting binding to targets like kinase domains .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., estrogen receptors) using crystal structures from the PDB .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Corrogate substituent effects (e.g., -OCF3 vs. -OCH3) on activity using Random Forest algorithms .
Q. How should researchers design experiments to address low reproducibility in synthetic yields?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (solvent, catalyst loading) to identify critical factors .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .
- Scale-up protocols : Maintain consistent stirring rates and cooling gradients during pilot-scale synthesis .
Q. What analytical workflows validate the absence of genotoxic impurities in final products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
